

physical and chemical properties of N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3

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Compound of Interest

N-Acetyl-S-(carbamoylethyl)-Lcysteine-d3

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Technical Guide: N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3 is the deuterium-labeled form of N-Acetyl-S-(carbamoylethyl)-L-cysteine (AAMA), a significant urinary metabolite of acrylamide.[1] Acrylamide is a process-formed contaminant found in heated foods and is classified as a probable human carcinogen.[1] The deuterium-labeled standard is crucial for its use as an internal standard in quantitative analytical methods, such as mass spectrometry, to accurately measure exposure to acrylamide in biological samples.[2] This guide provides a detailed overview of its core physical and chemical properties, its role in the metabolic detoxification of acrylamide, and detailed protocols for its analytical determination.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of **N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3** are summarized below. This data is essential for handling, storage, and analytical method development.



Property	Value	Source
Synonyms	N-(Acetyl-d3)-S-(3-amino-3- oxopropyl)-L-cysteine, AAMA- d3	[3][4]
CAS Number	1795786-57-0	[3][4][5]
Molecular Formula	C ₈ H ₁₁ D ₃ N ₂ O ₄ S	[4][5]
Molecular Weight	237.29 g/mol	[4][5]
Accurate Mass	237.0863	[4]
Appearance	White to Off-White Semi-Solid to Solid	
Melting Point	99-102 °C	
Purity	>95% (as determined by HPLC)	[4]
Solubility	Slightly soluble in Aqueous Acid, DMSO, and Methanol	
Storage Conditions	4°C, protect from moisture (Hygroscopic)	
IUPAC Name	(2R)-3-(3-amino-3- oxopropyl)sulfanyl-2-[(2,2,2- trideuterioacetyl)amino]propan oic acid	[4]

Biological Significance: Metabolic Detoxification of Acrylamide

N-Acetyl-S-(carbamoylethyl)-L-cysteine is formed in the body as part of the detoxification pathway for acrylamide. This process primarily involves the conjugation of acrylamide with glutathione (GSH), a critical endogenous antioxidant. This initial conjugate is then enzymatically processed through several steps to ultimately yield the mercapturic acid



derivative (AAMA), which is then excreted in the urine. The quantification of this metabolite is a key biomarker for assessing human exposure to acrylamide.[6]

Caption: Metabolic detoxification pathway of Acrylamide to AAMA.

Experimental Protocols: Bioanalytical Quantification

The primary application of **N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3** is as an internal standard for the quantification of its unlabeled analogue in biological matrices. A typical method involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Detailed Methodology: Quantification in Urine by LC-MS/MS

This protocol provides a representative method for the analysis of AAMA in human urine, employing N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3 as an internal standard.[6]

- 1. Materials and Reagents:
- N-Acetyl-S-(carbamoylethyl)-L-cysteine (AAMA) analytical standard
- N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3 (AAMA-d3) internal standard
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Human urine (control)
- Solid Phase Extraction (SPE) cartridges (e.g., Cation-Exchange)
- 2. Sample Preparation:



- Standard Preparation: Prepare stock solutions of AAMA and AAMA-d3 (1 mg/mL) in methanol. Perform serial dilutions to create calibration standards (e.g., 1 ng/mL to 1000 ng/mL) and a fixed-concentration internal standard spiking solution (e.g., 100 ng/mL).
- Urine Sample Preparation:
 - Thaw frozen urine samples to room temperature and vortex.
 - Centrifuge at 4000 x g for 10 minutes to pellet particulates.
 - \circ To 500 µL of supernatant, add 50 µL of the AAMA-d3 internal standard solution.
 - Solid Phase Extraction (SPE):
 - Condition a cation-exchange SPE cartridge according to the manufacturer's protocol.
 - Load the urine sample onto the cartridge.
 - Wash the cartridge to remove interferences (e.g., with an acidic solution).
 - Elute the analyte and internal standard using a basic methanolic solution.
 - Evaporate the eluate to dryness under a stream of nitrogen.
 - \circ Reconstitute the residue in 100 μ L of the mobile phase starting condition (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).

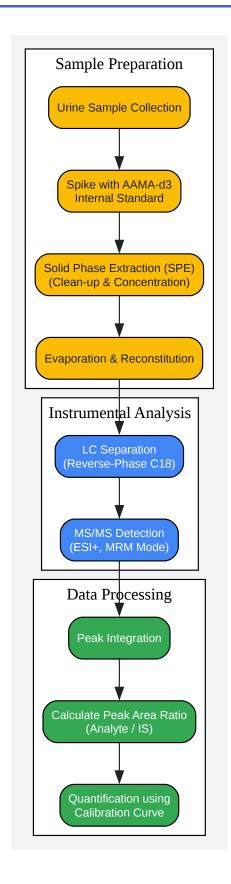
3. LC-MS/MS Conditions:

- Liquid Chromatography (LC):
 - Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 μm).
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.



- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μL.
- Tandem Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray Ionization, Positive (ESI+).
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions (example):
 - AAMA: Precursor ion (Q1) m/z → Product ion (Q3) m/z.
 - AAMA-d3: Precursor ion (Q1) m/z → Product ion (Q3) m/z (shifted by +3 Da).
 - Optimize collision energy and other source parameters for maximum signal intensity.
- 4. Data Analysis:
- Integrate the peak areas for both the AAMA and AAMA-d3 MRM transitions.
- Calculate the ratio of the AAMA peak area to the AAMA-d3 peak area.
- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
- Determine the concentration of AAMA in the unknown samples by interpolating their peak area ratios from the calibration curve.





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Caption: Bioanalytical workflow for AAMA quantification in urine.



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